molecular formula C7H9IN2 B577438 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole CAS No. 1345471-39-7

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Cat. No.: B577438
CAS No.: 1345471-39-7
M. Wt: 248.067
InChI Key: ZHDDOQWIKLEOBV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a valuable chemical building block in scientific research, particularly in the development of novel active compounds. Its structure, featuring an iodine atom and a cyclopropylmethyl group on a pyrazole core, makes it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations. In pharmaceutical research, pyrazole derivatives are extensively investigated for their diverse biological activities. Recent studies highlight that pyrazole-based compounds can exhibit significant antioxidant and antiproliferative properties , demonstrating protective effects against oxidative stress and showing promising activity against various cancer cell lines . Furthermore, structurally related pyrazole compounds have been identified as key components in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor , a promising target for neurodevelopmental and neurodegenerative diseases such as schizophrenia and Alzheimer's disease . In the field of agrochemical research, the pyrazole scaffold is a privileged structure. Incorporating pyrazole moieties into novel insecticide designs, such as meta-diamide compounds, has been shown to effectively extend the insecticidal spectrum , particularly against sucking mouthpart pests like Nilaparvata lugens (brown planthopper), where high activity has been observed . This reagent is intended for use in these and other exploratory research applications to advance the development of new pharmaceutical and agrochemical candidates. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopropylmethyl)-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDOQWIKLEOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718447
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-39-7
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-39-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Cyclopropylmethyl 5 Iodo 1h Pyrazole and Its Structural Congeners

General Strategies for Pyrazole (B372694) Ring Annulation and Functionalization

The synthesis of the pyrazole core is a foundational step, achievable through several well-established and modern techniques. These methods provide access to a wide array of pyrazole scaffolds that can be further modified.

Cyclocondensation Approaches to Pyrazole Scaffolds

The most traditional and widely employed method for constructing the pyrazole ring is through the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. mdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is versatile and reliable. beilstein-journals.org

Key 1,3-dielectrophiles include:

1,3-Dicarbonyl compounds : The reaction between a hydrazine and a β-diketone or a β-ketoester is a classic route to substituted pyrazoles. nih.govresearchgate.net

α,β-Unsaturated carbonyl compounds : Chalcones and other α,β-unsaturated ketones or aldehydes can react with hydrazines. This reaction typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation to yield the aromatic pyrazole ring. mdpi.com

Acetylenic ketones : These compounds also serve as effective precursors, though their reaction with unsymmetrical hydrazines can sometimes lead to mixtures of regioisomers. mdpi.com

For the synthesis of a precursor to 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, cyclopropylmethylhydrazine would be reacted with a suitable three-carbon building block, such as malondialdehyde or a related 1,3-dicarbonyl equivalent, to form 1-(cyclopropylmethyl)-1H-pyrazole.

Multicomponent Reaction Protocols for Pyrazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comnih.gov In MCRs, three or more starting materials are combined in a one-pot process to form a product that incorporates substantial portions of all reactants. beilstein-journals.orgmdpi.com Various MCRs have been developed for the synthesis of highly functionalized pyrazoles. rsc.org For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield persubstituted pyrazoles, often with the aid of a catalyst. beilstein-journals.org Similarly, five-component reactions have been reported for creating complex pyrano[2,3-c]pyrazoles. mdpi.com These protocols offer rapid access to diverse pyrazole libraries from simple and readily available starting materials. nih.govacs.org

Transition Metal-Catalyzed Syntheses of Substituted Pyrazoles

Modern synthetic methods increasingly rely on transition-metal catalysis to forge new bonds with high precision and efficiency. elsevierpure.com For pyrazole synthesis, these methods can involve either the construction of the ring itself or the functionalization of a pre-existing pyrazole core. researchgate.netrsc.org One-pot syntheses using transition metal-based ionic liquids have been shown to effectively catalyze the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in Furthermore, direct C-H functionalization reactions provide a powerful alternative to traditional cross-coupling, allowing for the introduction of aryl, alkyl, or other groups onto the pyrazole ring without the need for pre-halogenation. researchgate.netrsc.org The inherent electronic properties and the directing ability of the pyrazole nitrogen atoms can be exploited to control the regioselectivity of these C-H activation processes. researchgate.net

Regioselective Iodination Protocols for Pyrazole Systems

Once the 1-(cyclopropylmethyl)-1H-pyrazole scaffold is synthesized, the next critical step is the regioselective introduction of an iodine atom. The electronic nature of the pyrazole ring allows for electrophilic substitution, but controlling the position of substitution (C4 vs. C5) is a significant challenge that can be addressed through different strategies.

Electrophilic Iodination Mechanisms and Selectivity

Electrophilic iodination is a common method for functionalizing aromatic heterocycles like pyrazole. The reaction typically involves an electrophilic iodine source that attacks the electron-rich pyrazole ring. The C4 position of the pyrazole ring is generally the most electron-rich and nucleophilic, making it the kinetically favored site for many electrophilic aromatic substitution reactions. researchgate.net

Common reagents for electrophilic iodination include:

Iodine with an oxidizing agent : A mixture of molecular iodine (I₂) and an oxidant such as hydrogen peroxide (H₂O₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) generates a more potent electrophilic iodine species in situ. researchgate.netnih.gov This approach has been used for the regioselective 4-iodination of various pyrazole derivatives. researchgate.netrsc.org

Hypervalent iodine reagents : Reagents like iodobenzene (B50100) dichloride (PhICl₂) can mediate electrophilic functionalization, including thiocyanation and selenocyanation, which proceed via a similar mechanistic pathway involving electrophilic attack on the pyrazole ring. beilstein-journals.org

The reaction mechanism generally proceeds via the formation of a σ-complex (or Wheland intermediate) after the pyrazole's π-system attacks the electrophilic iodine. Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated pyrazole. mdpi.com While C4-iodination is common, achieving substitution at the C5 position via direct electrophilic attack often requires specific substrate control or different mechanistic pathways. rsc.org

Directed Ortho-Metalation and Halogenation Strategies

To achieve regioselectivity that deviates from the inherent electronic preference of the ring, directed ortho-metalation (DoM) is a powerful strategy. This approach utilizes a directing group to position a metalating agent (typically an organolithium or magnesium reagent) at an adjacent site, leading to deprotonation. The resulting organometallic intermediate can then be quenched with an electrophile, such as molecular iodine, to install a substituent at the desired position with high precision. nih.gov

For N-substituted pyrazoles, the N2 atom of the pyrazole ring can act as a coordinating site for the metal, directing deprotonation to the adjacent C5 position. oup.com This strategy is particularly effective for synthesizing 5-iodopyrazoles. A common procedure involves treating the N-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by the addition of an iodine source (e.g., I₂). nih.govrsc.org This process of lithiation followed by trapping with iodine has been shown to exclusively produce 5-iodo derivatives for certain 1-aryl-3-CF₃-1H-pyrazoles. rsc.org This methodology represents the most plausible and regiocontrolled route for the synthesis of this compound from its non-iodinated precursor.

Influence of N-Substitution (e.g., Cyclopropylmethyl Group) on Iodination Regioselectivity

The regioselectivity of electrophilic iodination on the pyrazole ring is heavily influenced by the nature of the substituent on the nitrogen atom (N1). The electronic and steric properties of the N-substituent can direct the incoming electrophile to either the C4 or C5 position.

Generally, N-alkylation of pyrazoles can lead to a mixture of regioisomers, with the major product often being determined by steric hindrance. mdpi.comsemanticscholar.org In the case of unsymmetrical pyrazoles, the alkylating agent will preferentially attach to the less sterically hindered nitrogen atom. semanticscholar.org This initial N-substitution pattern is crucial as it sets the stage for subsequent C-iodination.

While specific studies detailing the directing effect of the N-cyclopropylmethyl group on pyrazole iodination are not extensively documented in the provided results, general principles of electrophilic aromatic substitution on pyrazoles can be applied. The N-substituent can influence the electron density at the C4 and C5 positions. Bulky N-substituents may sterically hinder the C5 position, potentially favoring iodination at the C4 position. Conversely, electronic effects could play a role in activating one position over the other. For instance, the introduction of electron-donating groups on the pyrazole ring can increase its nucleophilicity and promote competitive iodination reactions. researchgate.net

Different iodinating systems can also lead to different regioisomers. For example, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by elemental iodine results in exclusive formation of the 5-iodo derivatives. nih.gov In contrast, using ceric ammonium nitrate (CAN) as a mild oxidant with I2 affords the isomeric 4-iodides in a highly regioselective manner. nih.gov This highlights the importance of the chosen reagents in controlling the outcome of the iodination reaction, which is likely applicable to N-cyclopropylmethyl pyrazoles as well.

Synthetic Routes to this compound

The synthesis of this compound can be approached through several pathways, primarily involving the sequential introduction of the cyclopropylmethyl group and the iodine atom.

A common and versatile method for synthesizing substituted pyrazoles involves a two-step process: N-alkylation followed by C-iodination. semanticscholar.org

N-Alkylation: The first step is the alkylation of a suitable pyrazole precursor with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) or another appropriate electrophile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the alkylating agent. The choice of pyrazole precursor is critical. Starting with pyrazole itself and alkylating it would likely lead to a mixture of N1 and N2 substituted products if the pyrazole is unsymmetrical. A more controlled approach would be to start with a pre-functionalized pyrazole where other positions are blocked or where the desired N-alkylation is favored.

C-Iodination: Once the N-cyclopropylmethylpyrazole is obtained, the next step is the regioselective iodination at the C5 position. As mentioned previously, achieving high regioselectivity for the 5-iodo isomer can be accomplished by using specific reagents. A method involving lithiation at the C5 position with a strong base like n-butyllithium (n-BuLi), followed by quenching with an iodine source (e.g., I2), is a powerful strategy for the exclusive synthesis of 5-iodo pyrazoles. nih.gov

A general representation of this pathway is shown below:

StepReactionKey ReagentsExpected Outcome
1N-Alkylation of PyrazolePyrazole, Cyclopropylmethyl bromide, Base (e.g., K2CO3, NaH)1-(Cyclopropylmethyl)-1H-pyrazole
2C5-Iodination1-(Cyclopropylmethyl)-1H-pyrazole, n-BuLi, I2This compound

Direct iodination of 1-(cyclopropylmethyl)-1H-pyrazole using electrophilic iodinating agents is another potential route. However, this method often yields a mixture of regioisomers (4-iodo and 5-iodo), and the selectivity can be poor without specific directing groups on the pyrazole ring. The ratio of the isomers would depend on the reaction conditions and the steric and electronic influence of the cyclopropylmethyl group. To favor the 5-iodo isomer, reaction conditions would need to be carefully optimized.

The synthesis of the necessary precursors, such as pyrazole itself or substituted pyrazoles, is well-established. A common method is the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govnih.gov By choosing appropriately substituted 1,3-dicarbonyl compounds and hydrazine derivatives, a wide variety of pyrazole precursors can be accessed.

For the synthesis of this compound, stereochemical control is not a factor at the pyrazole core or the cyclopropylmethyl group as there are no stereocenters. However, if chiral substituents were present on the cyclopropylmethyl group or the pyrazole ring, their synthesis would require stereoselective methods, such as using chiral starting materials or employing asymmetric catalysis.

Preparation of Related Cyclopropylmethyl Pyrazole Derivatives

The synthesis of isomers of the target compound provides valuable comparative data and expands the library of available building blocks.

The synthesis of the 4-iodo isomer, 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, can be achieved through similar strategies as the 5-iodo isomer, but with modifications to direct the iodination to the C4 position. google.commdpi.comuni.lu

As established, the use of ceric ammonium nitrate (CAN) with molecular iodine is a highly regioselective method for the synthesis of 4-iodopyrazoles from N-substituted pyrazoles. nih.gov Therefore, treating 1-(cyclopropylmethyl)-1H-pyrazole with I2 and CAN would be the expected route to obtain the desired 4-iodo isomer.

Another approach involves the use of other iodinating agents that are known to favor the 4-position. Various methods for the synthesis of 4-iodopyrazoles have been reviewed, including the use of I2/NaI or KI/I2 systems. researchgate.net

The synthetic pathway can be summarized as follows:

StepReactionKey ReagentsExpected Outcome
1N-Alkylation of PyrazolePyrazole, Cyclopropylmethyl bromide, Base1-(Cyclopropylmethyl)-1H-pyrazole
2C4-Iodination1-(Cyclopropylmethyl)-1H-pyrazole, I2, Ceric Ammonium Nitrate (CAN)1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Access to Pyrazole Boronic Acid Derivatives from Iodinated Precursors

The conversion of iodinated pyrazoles into pyrazole boronic acids and their corresponding esters is a pivotal transformation in synthetic organic chemistry. These boronated derivatives are versatile intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nih.gov The synthesis of these compounds from stable and accessible iodinated precursors like this compound is typically achieved through two primary methodologies: palladium-catalyzed Miyaura borylation and lithium-halogen exchange followed by reaction with a boron electrophile.

Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct conversion of aryl and heteroaryl halides to boronic esters. organic-chemistry.org The reaction typically involves treating the iodinated pyrazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the pyrazole-iodine bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the pyrazole boronic acid pinacol (B44631) ester and regenerate the catalyst. The choice of base is crucial to the reaction's success, with weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often employed to prevent the competing Suzuki-Miyaura coupling of the product with the starting material. organic-chemistry.org

A patented method describes the synthesis of 1-Boc-4-pyrazole pinacol borate (B1201080) from 1-Boc-4-halogenopyrazole using pinacol diboron with a palladium catalyst and an alkali metal weak acid salt. google.com This highlights the applicability of the Miyaura borylation for N-protected iodopyrazoles. Research has also focused on optimizing the base used in the reaction to improve yields and reaction conditions. nih.gov

Table 1: Examples of Miyaura Borylation of Halogenated Pyrazoles
Starting MaterialBoron ReagentCatalystBaseSolventConditionsProductYieldReference
1-Boc-4-halogenopyrazolePinacol diboronPalladium catalystAlkali metal weak acid saltNot specified25-110 °C1-Boc-4-pyrazole pinacol borateNot specified google.com
Aryl/Heteroaryl HalidesBis(pinacolato)diboronPdCl₂(dppf)KOAcDioxane80 °CAryl/Heteroaryl boronic acid pinacol esterGeneral Method organic-chemistry.org

Lithium-Halogen Exchange

An alternative and widely used method for synthesizing pyrazole boronic acids from their iodo-precursors is the lithium-halogen exchange reaction. This process involves two discrete steps: first, the iodinated pyrazole is treated with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) to form a highly reactive pyrazolyl-lithium intermediate. harvard.eduresearchgate.net This exchange is generally very fast and efficient for iodo-derivatives. harvard.edu

In the second step, the organolithium species is quenched with an electrophilic boron reagent, such as triisopropyl borate, trimethyl borate, or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to form the desired pyrazole boronic acid or its ester after acidic workup. researchgate.netgoogle.com The use of cryogenic temperatures is essential to prevent side reactions and decomposition of the thermally unstable pyrazolyl-lithium intermediate. nih.gov

This methodology has been successfully applied to a variety of substituted bromopyrazoles, which are analogous to iodopyrazoles. For instance, 1-substituted-4-bromopyrazoles can be converted to their corresponding 4-pinacol borate derivatives in a one-pot reaction using n-hexyllithium (B1586676) and subsequent quenching with pinacol. google.com Flow chemistry techniques have also been developed to better control the exothermic nature and short half-life of the intermediates in lithium-halogen exchange reactions, making the process more scalable and reproducible. nih.govresearchgate.net

Table 2: Examples of Boronic Ester Synthesis via Lithium-Halogen Exchange
Starting MaterialLithium ReagentBoron ReagentSolventConditionsProductYieldReference
1-sec.-propyl-4-bromine pyrazolesn-HexyllithiumTriethyl borate then PinacolTHF-70 to -80 °C, then 25 °C1-isopropylpyrazol-4-pinacol borate35.2% google.com
4-bromo-1-methyl-1H-pyrazolen-BuLiTriisopropyl borateNot specifiedLow temperature1-methyl-1H-pyrazole-4-boronic acidHigh Yield researchgate.net
1-alkyl-4-iodopyrazoleIsopropyl Grignard reagent exchangeBE001 (boron reagent)Not specified-15 to -20 °C1-alkylpyrazole-4-boronic acid pinacol ester50% google.com

Reactivity and Strategic Transformations of 1 Cyclopropylmethyl 5 Iodo 1h Pyrazole

Applications in Cross-Coupling Reactions

The iodinated pyrazole (B372694) scaffold is a versatile building block in modern organic synthesis, primarily due to its ability to participate in numerous cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures by selectively forming new bonds at the site of iodination.

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation, and iodo-pyrazoles are highly competent coupling partners. rsc.org

The Suzuki-Miyaura reaction , which couples organoboron reagents with organic halides, is widely used to form biaryl or vinyl-aryl structures. nih.govresearchgate.net While specific studies on 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole are not extensively documented in peer-reviewed literature, the reactivity of analogous iodo- and bromo-pyrazoles demonstrates the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using a palladium precatalyst system like XPhos Pd G2. rsc.org Similarly, 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones have been coupled with a wide range of aryl and heteroaryl boronic acids under palladium catalysis, showcasing the broad applicability of this method to pyrazole-based systems. nih.gov

The Heck reaction , also known as the Mizoroki-Heck reaction, forms substituted alkenes by coupling organic halides with alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction offers a direct method for the alkenylation of the pyrazole core. Research on 1-protected-4-iodo-1H-pyrazoles has shown that they react with various alkenes in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) with a suitable ligand like tri(ethyl)phosphite, to yield the corresponding 4-alkenyl-1H-pyrazoles. clockss.org The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems fused to the pyrazole ring. wikipedia.org

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to produce substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing linear, sp-hybridized carbon chains onto the pyrazole ring. nih.gov Studies on 1-aryl-3-trifluoromethyl-5-iodo-1H-pyrazoles have demonstrated their successful coupling with terminal alkynes. nih.gov Furthermore, a variety of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been effectively coupled with phenylacetylene (B144264) under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netresearchgate.net

The table below summarizes typical conditions for these reactions, drawn from studies on analogous pyrazole compounds.

Reaction Pyrazole Substrate (Analogue) Coupling Partner Catalyst System Conditions Product Type Reference
Suzuki-Miyaura 4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl boronic acidsXPhos Pd G2Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O)4-Aryl/heteroaryl-pyrazole rsc.org
Heck 1-Trityl-4-iodo-1H-pyrazoleAcrylates, StyrenesPd(OAc)₂, P(OEt)₃Base (e.g., Et₃N), Solvent (e.g., DMF)4-Alkenyl-pyrazole clockss.org
Sonogashira 1-Aryl-5-iodo-3-CF₃-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIBase (e.g., Et₃N), Solvent (e.g., THF)5-Alkynyl-pyrazole nih.gov
Sonogashira 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₄, CuIBase (e.g., Et₃N), Solvent (e.g., THF)3-Alkynyl-pyrazole researchgate.net

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful alternative to traditional cross-coupling methods that rely on pre-formed organometallic nucleophiles. wisc.edu This strategy directly couples two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like manganese or an organic reductant. wisc.edumdpi.comlookchem.com

This approach offers significant advantages, including the use of readily available and stable electrophilic starting materials. wisc.edu For a substrate like this compound, an XEC reaction could couple it with another electrophile, for example, an alkyl halide or tosylate. The general mechanism involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then reacts with the more reactive electrophile (typically the aryl iodide) via oxidative addition. The resulting organonickel species then engages in a process with the second electrophile, facilitated by the reductant, to form the C-C bond. nih.gov While specific applications of XEC to this compound are not yet widely reported, the methodology has been successfully applied to a broad range of aryl and heteroaryl halides, suggesting its potential for functionalizing this pyrazole derivative. mdpi.comresearchgate.net

Beyond palladium and nickel, other transition metals can mediate the transformation of the C-I bond. Copper-catalyzed coupling reactions, for instance, are particularly effective for forming carbon-heteroatom bonds. A notable example is the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. nih.gov This transformation was achieved using a copper(I) iodide (CuI) catalyst in the presence of a ligand and a base, demonstrating a pathway to introduce oxygen-based functional groups at the site of iodination. Such a strategy could foreseeably be adapted for the 5-iodo isomer, this compound, to synthesize 5-alkoxy or 5-aryloxy pyrazole derivatives.

Functionalization of the Pyrazole Heterocycle

In addition to reactions at the C-I bond, the pyrazole ring itself can be functionalized through various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov For this reaction to occur, the ring must typically be activated by electron-withdrawing groups. nih.gov In the case of this compound, the pyrazole ring itself is electron-deficient, which can facilitate nucleophilic attack. Although iodide is a good leaving group, classic SNAr reactions on iodo-pyrazoles without additional strong activating groups are less common than metal-catalyzed couplings. However, under certain conditions, strong nucleophiles might displace the iodide. Many reactions that formally result in substitution, such as the copper-catalyzed alkoxylation mentioned previously, proceed through organometallic intermediates rather than a classic two-step (addition-elimination) SNAr mechanism. nih.govnih.gov

Electrophilic aromatic substitution on the pyrazole ring is also a viable functionalization strategy. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents and the inherent reactivity of the pyrazole heterocycle. In 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.

For example, studies on the iodination of 1-aryl-3-CF₃-1H-pyrazoles using elemental iodine and an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) resulted in highly regioselective formation of the 4-iodo derivative. nih.gov This highlights the intrinsic reactivity of the C4 position towards electrophiles. Therefore, it is plausible that this compound could undergo electrophilic substitution (e.g., nitration, bromination, or acylation) preferentially at the C4 position, provided that a suitable electrophile and reaction conditions are employed.

Directed Functionalization Induced by the Cyclopropylmethyl Moiety

The primary routes for further diversification of this molecule involve either transformation of the C-I bond or functionalization of a C-H bond. The N-cyclopropylmethyl group plays a role in the regioselectivity of these transformations. While N-substituents can direct metallation to the C5 position, this position is already blocked by iodine. Therefore, C-H functionalization would likely be directed to the C4 or C3 positions. The steric bulk of the cyclopropylmethyl group is modest but may exert some influence over the approach of reagents, particularly in transition-metal-catalyzed processes that involve coordination to the N2 nitrogen.

The presence of an electron-withdrawing group on the pyrazole ring is known to activate the adjacent C5 position for C-H functionalization and reduce the Lewis basicity of the N2 nitrogen, which can prevent undesired side reactions. evitachem.com In the case of this compound, the most synthetically useful transformations focus on the C5-iodo position, which readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Common transformations for related iodo-pyrazole systems include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.gov

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated or N-alkylated products.

A comparative overview of potential functionalization reactions is presented below.

Reaction TypePositionReagent ClassPotential Product TypeReference Principle
Suzuki-Miyaura CouplingC5Ar-B(OH)₂5-Aryl-1-(cyclopropylmethyl)pyrazole nih.gov
Sonogashira CouplingC5R-C≡CH5-Alkynyl-1-(cyclopropylmethyl)pyrazole nih.gov
Direct C-H ArylationC4Ar-X4-Aryl-1-(cyclopropylmethyl)-5-iodopyrazole
Buchwald-Hartwig AminationC5R₂NH5-Amino-1-(cyclopropylmethyl)pyrazole

Mechanistic Elucidation of Key Synthetic Pathways

The mechanistic understanding of transformations involving this compound is largely extrapolated from extensive studies on related pyrazole systems, particularly in the context of transition-metal catalysis.

Investigation of Reaction Intermediates and Transition States

Detailed experimental studies on the specific reaction intermediates and transition states for this compound are not prominently available. However, the mechanisms for its key transformations, such as palladium-catalyzed cross-coupling reactions at the C5-iodo position, are well-established for analogous halo-aromatic systems.

For a typical Suzuki-Miyaura cross-coupling reaction , the catalytic cycle is understood to proceed through several key intermediates:

Transmetalation: The organoboron reagent (e.g., a boronic acid) coordinates to the Pd(II) center, and, in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

The transition state for the oxidative addition step is a critical point in the reaction coordinate, involving the interaction of the palladium's d-orbitals with the σ* antibonding orbital of the C-I bond. Similarly, the reductive elimination proceeds through a three-center transition state leading to the final product.

Computational studies on related systems have helped to model the energies of these intermediates and transition states, providing insight into reaction feasibility and selectivity. For instance, studies on pyrazole synthesis have identified various intermediates like hydroxylpyrazolidine and hydrazone tautomers during the formation of the pyrazole ring itself.

Kinetic and Thermodynamic Considerations in Transformation Sequences

Kinetic Factors: The rate of transformations, such as cross-coupling reactions, is dependent on several factors including the nature of the catalyst, the solvent, the temperature, and the electronic properties of the substrates.

Rate-Determining Step: In many palladium-catalyzed cross-coupling reactions of aryl halides, the oxidative addition step is rate-limiting. The C-I bond is weaker than C-Br or C-Cl bonds, generally leading to faster rates of oxidative addition.

Substituent Effects: The N-cyclopropylmethyl group, being weakly electron-donating, is expected to have a minor electronic influence on the kinetics of reactions at the C5 position compared to strongly electron-withdrawing or -donating groups.

Reaction Energetics: The formation of the pyrazole ring is a thermodynamically favorable process, driven by the creation of a stable aromatic system. Subsequent functionalization reactions, such as cross-coupling, are typically designed to be exothermic, ensuring a high conversion to the desired product.

Tautomerism: For NH-pyrazoles, prototropic tautomerism is a key consideration. However, in this compound, the substitution at the N1 position prevents such tautomerism, simplifying the system's thermodynamic landscape. Quantum-chemical calculations on related pyrazoles have shown that the 1H-tautomer is generally more stable than the 2H-tautomer.

Equilibrium: Most cross-coupling reactions are run under conditions that render them effectively irreversible, driving the reaction to completion.

The table below summarizes the general kinetic and thermodynamic considerations for a typical cross-coupling reaction involving the title compound.

FactorConsiderationImplication for this compound
KineticsRate-determining stepLikely oxidative addition of the C-I bond to the metal catalyst.
KineticsCatalyst activityHighly dependent on the choice of metal (e.g., Pd) and supporting ligands.
ThermodynamicsProduct StabilityFormation of a new C-C or C-heteroatom bond in place of the C-I bond is generally favorable.
ThermodynamicsReaction EquilibriumTypically driven to completion under standard cross-coupling conditions.

Advanced Characterization Techniques for 1 Cyclopropylmethyl 5 Iodo 1h Pyrazole and Its Novel Derivatives

High-Resolution Spectroscopic Analysis for Structural Confirmation

High-resolution spectroscopy provides unambiguous confirmation of a molecule's constitution by probing the magnetic and electronic environments of its atoms and the vibrations of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Interpretation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov Unlike unit mass resolution spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned formula. researchgate.net For 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole (C₇H₉IN₂), the expected monoisotopic mass is approximately 247.98 g/mol . uni.lu

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for N-alkyl pyrazoles and alkyl halides include:

α-Cleavage: The most common fragmentation for amines and alkyl halides involves the cleavage of a bond adjacent to the heteroatom. miamioh.eduyoutube.com For the title compound, this could involve the loss of a cyclopropyl (B3062369) radical (•C₃H₅) from the molecular ion, leading to a stable fragment.

Loss of Halogen: Cleavage of the carbon-iodine bond would result in a fragment corresponding to the [M-I]⁺ ion. youtube.com

Ring Fragmentation: The pyrazole (B372694) ring itself can undergo cleavage, leading to characteristic smaller fragments.

McLafferty Rearrangement: While less common for this specific structure, derivatives with longer alkyl chains containing γ-hydrogens could undergo this characteristic rearrangement.

Table 2: Predicted HRMS Fragments for this compound

Fragment Proposed Structure Predicted m/z Fragmentation Pathway
[M]⁺ [C₇H₉IN₂]⁺ ~247.98 Molecular Ion
[M-C₃H₅]⁺ [C₄H₄IN₂]⁺ ~206.95 α-Cleavage, loss of cyclopropyl radical
[M-I]⁺ [C₇H₉N₂]⁺ ~121.08 Cleavage of C-I bond

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley-vch.de Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: For this compound, IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic cyclopropylmethyl group (typically ~2850-3100 cm⁻¹), C=N and C=C stretching vibrations within the pyrazole ring (~1400-1600 cm⁻¹), and C-N stretching vibrations (~1000-1350 cm⁻¹). The C-I bond vibration occurs at a very low frequency (<600 cm⁻¹) and may be difficult to observe with standard mid-IR spectrometers.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C=C and C=N bonds of the pyrazole ring, which might be weak in the IR spectrum, often produce strong signals in the Raman spectrum. wiley-vch.de This makes it a valuable complementary technique for confirming the heterocyclic core structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

The analysis provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. researchgate.net Furthermore, it reveals the packing arrangement of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds, halogen bonds (involving the iodine atom), and π-stacking, which govern the material's solid-state properties. mdpi.com Studies on related 5-iodopyrazoles have utilized X-ray diffraction to investigate the role of halogen bonding in directing the crystal packing. researchgate.net Although obtaining a suitable single crystal can be a challenge, the resulting data is the gold standard for structural proof.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the purity of a sample and for purifying it on a larger scale. ijcpa.in

Analytical HPLC: A small amount of the sample is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector (e.g., UV-Vis) records the signal as each component elutes, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. For pyrazole derivatives, reversed-phase (RP) HPLC is commonly used, employing a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic or phosphoric acid. ijcpa.insielc.com

Preparative HPLC: The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale to isolate and collect the purified compound. youtube.com By using larger columns and higher flow rates, significant quantities of the target molecule can be purified to a high degree. This is particularly useful for obtaining highly pure samples of novel derivatives for further testing and characterization. The method is scalable and can be crucial for removing closely related impurities that are difficult to separate by other means like crystallization or flash chromatography. sielc.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Iodo-1H-pyrazole
Celecoxib
CDPPB
Rimonabant
Difenamizole
Betazole

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its novel derivatives, GC-MS is particularly valuable for analyzing derivatives that have been chemically modified to enhance their volatility. This process, known as derivatization, is often necessary for compounds with polar functional groups that would otherwise exhibit poor chromatographic behavior. researchgate.netjfda-online.com

The primary purpose of derivatizing this compound or its analogues is to replace active hydrogen atoms, typically on a pyrazole nitrogen, with a less polar group, thereby increasing the compound's volatility and thermal stability for GC analysis. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For pyrazole-containing structures, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to introduce a trimethylsilyl (B98337) (TMS) group is a frequently employed strategy.

Upon introduction into the GC-MS system, the derivatized analyte is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. youtube.com

The fragmentation pattern is highly dependent on the structure of the parent molecule and its substituents. For a hypothetical trimethylsilyl (TMS) derivative of a modified this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺), corresponding to the mass of the entire derivatized molecule. However, due to the energetic nature of electron impact ionization, the molecular ion peak for some derivatives may be weak or absent. miamioh.edu

More prominent in the spectrum would be fragment ions resulting from the cleavage of specific bonds. Key fragmentation pathways for a derivatized this compound would likely include:

Loss of the cyclopropylmethyl group: Cleavage of the bond between the nitrogen atom of the pyrazole ring and the cyclopropylmethyl group would result in a significant fragment ion.

Loss of iodine: The carbon-iodine bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of an iodine radical. The presence of iodine would also be indicated by its characteristic isotopic pattern. rsc.org

Fragmentation of the cyclopropyl ring: The three-membered ring can undergo rearrangement and fragmentation, leading to characteristic lower mass ions.

Cleavage of the pyrazole ring: The pyrazole ring itself can fragment, although it is an aromatic system and thus relatively stable. researchgate.netrsc.org Common losses include the expulsion of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net

Fragmentation of the derivatizing group: The TMS group is known to produce a strong characteristic ion at m/z 73, corresponding to [Si(CH₃)₃]⁺.

The retention time (RT) from the gas chromatograph and the fragmentation pattern from the mass spectrometer together provide a high degree of confidence in the identification of the specific volatile derivative.

Below is a hypothetical data table illustrating the kind of research findings that could be generated from the GC-MS analysis of a novel, volatile derivative of this compound. The data presented is for a putative trimethylsilyl (TMS) derivative.

Interactive Data Table: Hypothetical GC-MS Data for a Volatile Derivative

ParameterValue/ObservationInterpretation
Derivative Trimethylsilyl (TMS) etherEnhances volatility for GC analysis.
Retention Time (RT) 15.42 minCharacteristic elution time under specific GC conditions.
Molecular Ion (M⁺) m/z 418Corresponds to the mass of the TMS derivative. May be of low intensity.
Key Fragment Ion 1 m/z 363Loss of the cyclopropylmethyl group ([M-55]⁺).
Key Fragment Ion 2 m/z 291Loss of the iodine atom ([M-127]⁺).
Key Fragment Ion 3 m/z 73Characteristic fragment for the TMS group ([Si(CH₃)₃]⁺).
Key Fragment Ion 4 m/z 55Fragment corresponding to the cyclopropylmethyl cation ([C₄H₇]⁺).

This detailed analysis of fragmentation patterns allows researchers to elucidate the structure of novel volatile derivatives and to differentiate between isomers that might have very similar retention times. The combination of chromatographic separation and mass spectrometric detection makes GC-MS an indispensable tool in the advanced characterization of new chemical entities derived from this compound.

Theoretical and Computational Investigations of 1 Cyclopropylmethyl 5 Iodo 1h Pyrazole Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties of molecules, offering a quantitative understanding of their structure and reactivity. For 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole, these methods can predict key parameters that govern its chemical behavior.

Density Functional Theory (DFT) Studies on Pyrazole (B372694) Ring Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of pyrazole derivatives. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p) or cc-pVTZ), can accurately predict the optimized geometry, vibrational frequencies, and electronic energies of pyrazole-containing molecules. researchgate.nettandfonline.com

Table 1: Representative Predicted Geometrical Parameters for Substituted Pyrazoles from DFT Studies

ParameterTypical Value Range
N1-N2 Bond Length (Å)1.34 - 1.37
C3-C4 Bond Length (Å)1.38 - 1.41
C4-C5 Bond Length (Å)1.36 - 1.39
N1-C5 Bond Length (Å)1.35 - 1.38
N2-C3 Bond Length (Å)1.33 - 1.36
N1-C(cyclopropylmethyl) Bond Length (Å)1.47 - 1.50
C5-I Bond Length (Å)2.05 - 2.15

Note: These values are illustrative and based on general DFT studies of substituted pyrazoles. Precise values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for understanding a molecule's reactivity and intermolecular interactions. The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the iodine atom due to its polarizability (sigma-hole).

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can be influenced by substituents. mdpi.com In the case of this compound, the iodine atom is expected to significantly influence the LUMO, making the C-I bond a potential site for nucleophilic attack or involvement in metal-catalyzed cross-coupling reactions.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)ω = χ² / (2η)Global electrophilic nature of the molecule

These descriptors can be calculated from the HOMO and LUMO energies obtained from DFT calculations to provide a quantitative measure of the reactivity of this compound.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific mechanistic studies on this compound are not prevalent in the literature, general principles of pyrazole reactivity can be applied. For instance, the iodinated pyrazole is a versatile building block for various transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

DFT calculations can be employed to model the reaction coordinates of these transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways. For example, modeling a Suzuki coupling would involve calculating the energetics of the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the coupled product. Such studies can help in optimizing reaction conditions and understanding the role of ligands and solvents.

Conformational Analysis of the N-Cyclopropylmethyl Substituent and its Stereoelectronic Impact

The N-cyclopropylmethyl substituent introduces conformational flexibility to the otherwise rigid pyrazole core. The rotation around the N1-CH₂ bond and the orientation of the cyclopropyl (B3062369) group relative to the pyrazole ring can have significant stereoelectronic consequences. Conformational analysis, often performed using molecular mechanics or DFT calculations, can identify the most stable conformers and the energy barriers between them.

Studies on similar systems, such as cyclopropyl methyl ketone, have shown that specific conformations can be significantly more stable than others due to a combination of steric and electronic effects. uwlax.edu For this compound, the lowest energy conformer would likely seek to minimize steric hindrance between the cyclopropyl group and the pyrazole ring. The orientation of the cyclopropyl group can also influence the electronic properties of the pyrazole ring through hyperconjugation. The "bent" bonds of the cyclopropyl ring can interact with the π-system of the pyrazole, subtly altering its reactivity and the spectroscopic properties of the molecule. A detailed conformational search would involve systematically rotating the dihedral angle defined by the pyrazole ring and the cyclopropyl group and calculating the relative energy of each conformation to identify the global minimum.

Strategic Synthetic Utility and Future Research Trajectories

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The carbon-iodine bond at the C5 position of the pyrazole (B372694) ring is the key to the synthetic utility of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole. This feature makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing intricate C-C and C-heteroatom bonds. These reactions allow for the direct attachment of diverse functional groups and molecular fragments, paving the way for the synthesis of complex, polycyclic, and highly substituted heterocyclic systems that are otherwise difficult to access.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further cyclization reactions.

Heck Coupling: Reaction with alkenes to form substituted olefins on the pyrazole core.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, an essential transformation for building molecules with potential biological activity.

Stille Coupling: Reaction with organostannanes to create new C-C bonds, offering an alternative to Suzuki coupling.

The ability to participate in these varied coupling reactions makes this compound a foundational component for building libraries of compounds. For instance, the iodopyrazole core can be elaborated into fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, which are known to possess significant biological activities. nih.gov The cyclopropylmethyl group at the N1 position is also of interest, as this motif is present in numerous bioactive molecules and can influence pharmacological properties.

Table 1: Representative Cross-Coupling Reactions Utilizing 5-Iodopyrazole Scaffolds
Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ / Base5-Aryl-pyrazole
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base5-Alkynyl-pyrazole
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / Base5-Vinyl-pyrazole
Buchwald-HartwigAmine (e.g., Aniline)Pd₂(dba)₃ / Ligand / Base5-Amino-pyrazole

Design and Synthesis of Advanced Scaffolds for Chemical Biology Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. globalresearchonline.netjchr.orgmdpi.comacademicstrive.com Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. jchr.orgmdpi.com this compound serves as an ideal starting point for designing and synthesizing novel pyrazole-based scaffolds for chemical biology and drug discovery.

The strategy of scaffold-oriented synthesis allows for the creation of diverse compound libraries from a common intermediate. nih.gov Using the C5-iodo position as an anchor point for diversification, researchers can systematically modify the pyrazole core to explore structure-activity relationships (SAR). For example, coupling different aromatic and heterocyclic fragments via Suzuki reactions can generate libraries of 5-arylpyrazoles. These libraries can then be screened against biological targets like protein kinases, which are often modulated by pyrazole-containing inhibitors. nih.gov

Furthermore, the pyrazole scaffold itself can be a bioisostere for other chemical groups, allowing for the rational design of new drug analogs. researchgate.net The combination of the stable pyrazole core, the versatile iodine handle, and the specific N1-cyclopropylmethyl substituent provides a powerful template for developing targeted probes to investigate biological pathways or to serve as lead compounds for therapeutic development. nih.govnih.gov

Exploration of Sustainable Synthetic Approaches for Iodopyrazoles

The increasing emphasis on green chemistry in the pharmaceutical and chemical industries has spurred research into more environmentally benign synthetic methods. nih.govjddhs.com The synthesis of iodopyrazoles, including precursors to this compound, has traditionally relied on methods that may use harsh reagents or generate significant waste.

Recent advancements focus on sustainable alternatives that align with the principles of green chemistry:

Greener Iodinating Agents: A promising approach involves the use of molecular iodine (I₂) in combination with a green oxidant like hydrogen peroxide (H₂O₂). researchgate.net This system is highly efficient, and its only byproduct is water, making it significantly more environmentally friendly than traditional methods.

Aqueous and Bio-based Solvents: Performing reactions in water or renewable, bio-based solvents instead of volatile organic compounds (VOCs) reduces environmental impact and improves safety. researchgate.netmdpi.com

Catalytic Systems: The development of catalytic iodination processes reduces the need for stoichiometric amounts of reagents. For example, copper(II) nitrate (B79036) has been used to catalyze the aerobic oxyiodination of aromatic compounds in water, using molecular oxygen as the ultimate oxidant. researchgate.net

Energy-Efficient Techniques: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govjddhs.com These techniques are being applied to the synthesis of various heterocyclic compounds, including pyrazole derivatives. nih.gov

These sustainable strategies are crucial for the large-scale production of iodopyrazole intermediates, making the synthesis of complex molecules derived from them more economical and ecologically responsible. nih.gov

Table 2: Comparison of Traditional vs. Sustainable Iodination Methods
ParameterTraditional MethodsSustainable Approaches
Iodine SourceN-Iodosuccinimide (NIS), Iodine monochloride (ICl)Molecular Iodine (I₂)
OxidantOften not required or part of the reagentHydrogen Peroxide (H₂O₂), Air (O₂)
SolventHalogenated solvents (e.g., CH₂Cl₂, CHCl₃)Water, Ethanol, Bio-based solvents
ByproductsStoichiometric organic waste (e.g., succinimide)Water
EnergyConventional heating (often prolonged)Microwave, Ultrasound (rapid)

Emerging Opportunities in Catalyst Development for Pyrazole Functionalization

While the cross-coupling of iodopyrazoles is a robust and established method, a major frontier in synthetic chemistry is the direct functionalization of C-H bonds. researchgate.netrsc.org This strategy avoids the need for pre-functionalizing the pyrazole ring with a halogen, thereby improving atom economy and reducing the number of synthetic steps.

Recent advances in catalysis are creating new opportunities for pyrazole functionalization:

Transition-Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, and ruthenium are being developed to selectively activate and functionalize the C-H bonds of the pyrazole ring. researchgate.netrsc.org The inherent electronic properties of the pyrazole ring and the directing ability of the N1-substituent can be exploited to control the regioselectivity of these reactions. While the C5-proton is often the most acidic and reactive, allowing for selective functionalization, catalysts can be designed to target other positions as well.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a sustainable and powerful alternative to traditional thermal methods. rsc.org Photocatalysis has been successfully applied to a variety of functionalization reactions on pyrazoles and other heterocycles, enabling transformations under mild conditions. rsc.org This approach can be used for alkylation, arylation, and other bond-forming processes.

Novel Ligand Design: The performance of metal catalysts is heavily dependent on the ligands coordinated to the metal center. The ongoing design of new, more efficient ligands is key to developing catalysts that can operate under milder conditions, with lower catalyst loadings, and with higher selectivity for the desired pyrazole functionalization.

These emerging catalytic methods represent the future of pyrazole chemistry. While halogenated intermediates like this compound remain indispensable tools, the long-term goal is to supplement these methods with more direct and sustainable C-H functionalization strategies.

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Cyclopropylmethyl group : Look for triplet-of-triplets (~δ 0.5–1.5 ppm for cyclopropyl CH₂ and δ 2.5–3.5 ppm for methylene adjacent to N).
    • Iodo substituent : Deshielding effects on adjacent protons (δ 7.5–8.5 ppm for pyrazole C-H).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 263.1 (C₈H₁₀IN₃) and fragment peaks for cyclopropylmethyl loss (e.g., m/z 190 for [C₅H₄IN₃]⁺).
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry of substitution .

How can researchers design experiments to investigate the iodine atom’s role in cross-coupling reactions (e.g., Suzuki-Miyaura) for this compound?

Advanced Research Question
Methodology :

Substrate Preparation : Ensure anhydrous conditions to prevent hydrolysis of the iodo group.

Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in THF/water (3:1).

Partner Selection : Test aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl) to evaluate coupling efficiency.

Analysis : Monitor reaction progress via TLC and characterize products using HRMS and 2D NMR.
Challenges : Competitive dehalogenation or cyclopropyl ring strain interference. Optimize ligand choice (e.g., XPhos) to suppress side reactions .

What strategies are effective in resolving contradictions between computational predictions and experimental observations in the compound’s reactivity?

Advanced Research Question

  • DFT Studies : Compare calculated activation energies (e.g., for iodination) with experimental kinetic data. Adjust solvation models (PCM vs. SMD) to improve accuracy.
  • Hammett Analysis : Quantify electronic effects of substituents (cyclopropylmethyl vs. methyl) on pyrazole ring electrophilicity.
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation during iodination.
    Example : Discrepancies in regioselectivity predictions may arise from steric effects unaccounted for in simulations .

How does the electronic environment of the pyrazole ring differ between this compound and its non-iodinated analogs, and what experimental approaches can quantify these differences?

Comparative Analysis Question

  • Electrochemical Methods : Cyclic voltammetry (CV) reveals iodine’s electron-withdrawing effect via shifts in oxidation potentials.
  • NMR Chemical Shifts : Compare ¹H NMR of 5-iodo vs. 5-H analogs; iodine’s inductive effect downfield-shifts adjacent protons by ~0.3–0.5 ppm.
  • UV-Vis Spectroscopy : Iodine substitution alters π→π* transitions, detectable via absorption band shifts (~20 nm bathochromic shift) .

What are the challenges in crystallizing this compound, and how can X-ray diffraction parameters be optimized for structural elucidation?

Q. Methodological Challenge

  • Crystallization Issues : Low solubility in common solvents (e.g., hexane, EtOAc) and hygroscopicity.
  • Optimization :
    • Use slow vapor diffusion with DCM/hexane.
    • Add seeding crystals from analogous compounds (e.g., 5-bromo derivatives).
    • Adjust temperature gradients (4°C to RT) to control nucleation.
      Case Study : A 1:1 co-crystal with 18-crown-6 improved diffraction quality (R-factor < 0.05) .

How can researchers evaluate the biological activity of this compound against enzyme targets, considering its structural features?

Biological Research Question

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX-2) or kinases (e.g., EGFR) using fluorescence-based assays.
  • Molecular Docking : Use PyMOL or AutoDock to simulate interactions between the iodine atom and hydrophobic enzyme pockets.
  • SAR Studies : Compare IC₅₀ values with analogs lacking the cyclopropylmethyl group to isolate steric/electronic contributions .

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